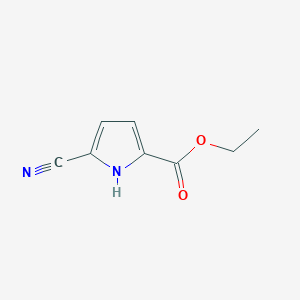

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 5-cyano-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyano-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHVTCUDJVHQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665283 | |

| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-99-4 | |

| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-cyano-1H-pyrrole-2-carboxylate: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique electronic properties and the ability to be extensively functionalized make it a versatile template for the design of novel therapeutic agents. Among the vast array of pyrrole derivatives, Ethyl 5-cyano-1H-pyrrole-2-carboxylate stands out as a highly valuable and versatile building block. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering insights for its effective utilization in drug discovery and development programs.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of Ethyl 5-cyano-1H-pyrrole-2-carboxylate is essential for its handling, reaction design, and application.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 21635-99-4 | N/A |

| Appearance | White solid (Predicted) | |

| Boiling Point | 328.9 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.24 g/cm³ (Predicted) | N/A |

Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate: A Practical Approach

Conceptual Synthetic Workflow: Modified Barton-Zard Approach

The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the condensation of a nitroalkene with an isocyanoacetate.[4] A modified approach could be envisioned for the synthesis of the target molecule.

Caption: Conceptual workflow for the synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate via a modified Barton-Zard reaction.

Experimental Protocol: A Generalized Procedure for Polysubstituted Pyrrole Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a polysubstituted pyrrole, which can be adapted for the synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate with appropriate starting materials.

Materials:

-

Substituted nitroalkene (e.g., Ethyl 2-cyano-3-nitroacrylate) (1.0 eq)

-

Ethyl isocyanoacetate (1.1 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted nitroalkene in anhydrous THF at 0 °C under a nitrogen atmosphere, add ethyl isocyanoacetate.

-

Slowly add a solution of DBU in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired pyrrole derivative.

Spectroscopic Characterization: Unveiling the Molecular Structure

While experimental spectroscopic data for Ethyl 5-cyano-1H-pyrrole-2-carboxylate is not widely published, we can predict the key spectral features based on the analysis of closely related structures and general principles of spectroscopy.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the protons on the pyrrole ring. The chemical shifts of the pyrrole protons will be influenced by the electron-withdrawing nature of the cyano and carboxylate groups.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the pyrrole ring, and the ethyl group carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester. The N-H stretch of the pyrrole ring will also be a prominent feature.

Mass Spectrometry

Predicted mass spectrometry data suggests a molecular ion peak corresponding to the exact mass of the compound.[5] Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages.

Chemical Reactivity and Synthetic Utility

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a versatile synthon due to the presence of multiple reactive sites.[4] The pyrrole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the substituents will deactivate the ring compared to unsubstituted pyrrole. The ester and cyano groups can be subjected to a variety of chemical transformations.

Caption: Potential reaction pathways for the functionalization of Ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole nucleus is a cornerstone in the development of a wide range of therapeutic agents.[1] The specific substitution pattern of Ethyl 5-cyano-1H-pyrrole-2-carboxylate, featuring both an electron-withdrawing cyano group and an ester functionality, makes it an attractive starting material for the synthesis of compounds with potential biological activity.

Derivatives of cyanopyrroles have shown promise as tyrosinase inhibitors, which are relevant in the treatment of skin hyperpigmentation disorders.[1] Furthermore, the pyrrole-2-carboxylate moiety is a key structural feature in various pharmacologically active molecules, including some with anticancer and antimicrobial properties.[2] The ability to readily modify both the ester and cyano groups, as well as the pyrrole nitrogen, allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-cyano-1H-pyrrole-2-carboxylate. While specific toxicity data for this compound is not available, related pyrrole derivatives are known to be skin and eye irritants. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple reactive functional groups make it an ideal starting point for the creation of diverse molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-designed synthons will undoubtedly play a crucial role in the future of drug discovery.

References

- Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.

- MDPI. (2022).

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central.

-

ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

- ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry.

-

PubChemLite. (n.d.). Ethyl 5-cyano-1h-pyrrole-3-carboxylate (C8H8N2O2). Retrieved from [Link]

- Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.

- MDPI. (2022).

- DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.

-

Chemical Synthesis Database. (n.d.). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ATB. (n.d.). 1-Methyl-5-sulfamoyl-1H-pyrrole-2-carboxylicacid | C6H8N2O4S | MD Topology | NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - Ethyl 5-cyano-1h-pyrrole-3-carboxylate (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Foreword: The Strategic Importance of Functionalized Pyrroles

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules and functional materials.[1][2][3] Its presence in the "pigments of life," such as heme and chlorophyll, underscores its fundamental role in nature.[4] In the realm of medicinal chemistry, substituted pyrroles are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to the development of blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent).[3][5]

Among the myriad of substituted pyrroles, those bearing cyano and carboxylate functionalities, such as Ethyl 5-cyano-1H-pyrrole-2-carboxylate, are of particular interest. The electron-withdrawing nature of these groups significantly modulates the electronic properties of the pyrrole ring, providing critical handles for further chemical transformations and serving as key pharmacophoric elements. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, designed for researchers, scientists, and professionals in drug development. We will move beyond mere procedural listings to dissect the underlying chemical logic, ensuring a robust and reproducible understanding of the synthetic strategies.

Part 1: Multi-Component Synthesis via Catalytic Cycloaddition

One of the most elegant and atom-economical approaches to complex molecules is through multi-component reactions (MCRs). The synthesis of polysubstituted pyrrole-2-carbonitriles can be efficiently achieved through a copper-catalyzed reaction involving N,N-disubstituted formamides, trimethylsilyl cyanide (TMSCN), and suitable alkynes.[6] This strategy allows for the direct construction of the densely functionalized pyrrole ring in a single operation.

Causality and Mechanistic Insights

The reaction is proposed to proceed through a catalytic cycle initiated by the copper(II) triflate (Cu(OTf)₂). The key steps are as follows:

-

Formation of the α-aminonitrile: The formamide reacts with TMSCN in the presence of the copper catalyst to generate an α-aminonitrile intermediate.

-

Generation of the Azomethine Ylide: This intermediate then eliminates hydrogen cyanide (HCN) to form a reactive azomethine ylide.[6]

-

[3+2] Cycloaddition: The azomethine ylide, acting as a 1,3-dipole, undergoes a regioselective [3+2] cycloaddition reaction with an alkyne dipolarophile (such as ethyl propiolate). This step constructs the initial dihydropyrrole ring.[6]

-

Oxidative Aromatization: The resulting cycloadduct undergoes oxidative dehydroaromatization to furnish the final aromatic pyrrole.[6] This oxidation is often facilitated by an external oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

This mechanistic pathway is powerful because it leverages the in-situ generation of a highly reactive intermediate, the azomethine ylide, to drive the formation of the heterocyclic core. The choice of catalyst and oxidant is critical for the efficiency of the reaction.

Visualizing the Multi-Component Reaction Pathway

Caption: Workflow for the Cu-catalyzed multi-component synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

-

N,N-Dimethylformamide (DMF)

-

Trimethylsilyl cyanide (TMSCN)

-

Ethyl propiolate

-

Copper(II) triflate (Cu(OTf)₂)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous solvent (e.g., Dichloroethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add Cu(OTf)₂ (5 mol%).

-

Add anhydrous dichloroethane, followed by N,N-dimethylformamide (1.5 equivalents) and ethyl propiolate (1.0 equivalent).

-

Add TMSCN (1.2 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon consumption of the starting materials, add DDQ (1.1 equivalents) to the reaction mixture.

-

Continue stirring at 80 °C until the aromatization is complete (as monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Part 2: Cyclocondensation of Enones with Aminoacetonitrile Derivatives

A robust and versatile two-step approach involves the initial cyclocondensation of an enone with an aminoacetonitrile derivative to form a dihydropyrrole intermediate, which is subsequently oxidized to the aromatic pyrrole.[3][7] This method offers a high degree of control and is particularly useful for synthesizing 3,5-disubstituted pyrrole-2-carbonitriles.[7]

Causality and Mechanistic Insights

-

Michael Addition: The synthesis begins with a Michael addition of the aminoacetonitrile to an activated enone. The choice of enone precursor is critical for installing the desired ethyl carboxylate at the 2-position. A suitable starting material would be an ethyl ester of a β-keto-α,β-unsaturated acid.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, followed by dehydration to form a 3,4-dihydro-2H-pyrrole-2-carbonitrile.[3][7]

-

Oxidation: The crucial final step is the oxidation of the dihydropyrrole intermediate to the aromatic pyrrole. This can be achieved using various oxidizing agents, with manganese dioxide (MnO₂) or DDQ being common choices.[8] The oxidation step re-establishes the aromaticity of the pyrrole ring, which is the thermodynamic driving force for this transformation.

The success of this pathway hinges on the stability of the dihydropyrrole intermediate and the efficiency of the final oxidation step. The reaction conditions for the oxidation must be carefully chosen to avoid side reactions.

Visualizing the Cyclocondensation-Oxidation Pathway

Caption: Cyclocondensation followed by oxidation to form the pyrrole.

Experimental Protocol: Cyclocondensation and Oxidation

Step A: Synthesis of the Dihydropyrrole Intermediate

-

In a round-bottom flask, dissolve the enone (1.0 equivalent) and aminoacetonitrile hydrochloride (1.1 equivalents) in pyridine.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with ethyl acetate. The organic layer is then washed with dilute HCl to remove pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile, which can be used in the next step without further purification.

Step B: Oxidation to Ethyl 5-cyano-1H-pyrrole-2-carboxylate

-

Dissolve the crude dihydropyrrole from Step A in a suitable solvent such as dichloromethane or toluene.

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the stirred solution.

-

Stir the suspension at room temperature or gentle heat (40-50 °C) until the starting material is fully consumed (monitor by TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts, washing the pad thoroughly with the solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product.

Part 3: Comparative Analysis of Synthesis Pathways

The choice of synthetic route is dictated by factors such as the availability of starting materials, desired scale, and tolerance to functional groups.

| Feature | Multi-Component Reaction | Cyclocondensation-Oxidation |

| Atom Economy | High | Moderate |

| Step Count | One-pot | Two distinct steps |

| Starting Materials | Simple, commercially available | Requires synthesis of enone precursor |

| Scalability | Can be challenging due to catalyst cost | Generally more scalable |

| Control | Less modular control over substitution | Good control over intermediate stages |

| Key Advantage | High efficiency and convergence | Robustness and reliability |

Conclusion: A Versatile Scaffold for Future Discovery

The synthesis of ethyl 5-cyano-1H-pyrrole-2-carboxylate is achievable through multiple robust and efficient chemical pathways. The multi-component approach offers an elegant and rapid entry to this scaffold, while the cyclocondensation-oxidation sequence provides a more traditional and often more scalable route. The methodologies detailed in this guide provide researchers with a validated and understood framework for obtaining this valuable building block. The ability to reliably synthesize such functionalized pyrroles is paramount for the continued development of novel therapeutics and advanced materials, ensuring that this humble heterocycle will remain at the forefront of chemical innovation.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

ACS Publications. (2017). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

-

NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Retrieved from [Link]

-

ACS Publications. (n.d.). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

ACS Publications. (2026). Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIH. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones. Organic Chemistry Frontiers. Retrieved from [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches to the synthesis of α‐amino nitrile derivatives. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Paal-Knorr Synthesis: A Technical Guide to the Preparation of Substituted Cyanopyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold and the Enduring Power of the Paal-Knorr Synthesis

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The synthesis of highly functionalized and substituted pyrroles is therefore a subject of continuous interest. Among the classical methods for pyrrole synthesis, the Paal-Knorr reaction, first reported in 1884, remains a cornerstone due to its reliability and operational simplicity.[2] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to furnish the corresponding pyrrole.[3]

While the traditional Paal-Knorr synthesis is robust for a variety of substituted pyrroles, the introduction of electron-withdrawing groups, such as a cyano moiety, requires a more nuanced approach. This guide provides an in-depth technical overview of the strategies and methodologies for the synthesis of substituted cyanopyrroles, leveraging the principles of the Paal-Knorr reaction. We will delve into the mechanistic underpinnings, precursor design, reaction optimization, and provide a detailed experimental protocol for the synthesis of these valuable chemical entities.

The Core of the Paal-Knorr Synthesis: A Mechanistic Overview

The Paal-Knorr pyrrole synthesis is fundamentally an acid-catalyzed cyclization-dehydration reaction.[4] The generally accepted mechanism proceeds through the following key steps:

-

Amine Addition: The synthesis initiates with the nucleophilic attack of a primary amine or ammonia on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5]

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen of the hemiaminal on the second carbonyl group leads to a cyclic intermediate.

-

Dehydration: The cyclic intermediate then undergoes a two-step dehydration process, eliminating two molecules of water to form the aromatic pyrrole ring.[4]

The overall transformation is a robust method for constructing the pyrrole core. The versatility of the Paal-Knorr synthesis is demonstrated by the wide range of substituents that can be present on both the 1,4-dicarbonyl compound and the amine.[2]

Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Strategic Approaches to Substituted Cyanopyrroles

The direct inclusion of a cyano group in a classical Paal-Knorr synthesis can be challenging due to the potential for side reactions under harsh acidic conditions.[6] Therefore, a more strategic, multi-step approach is often employed. A highly effective method involves a two-step sequence commencing with a Claisen condensation, followed by the Paal-Knorr cyclization.[7]

This strategy hinges on the careful design of the starting materials. A key precursor is a protected 1,4-dicarbonyl equivalent bearing a nitrile functionality. 4,4-Dimethoxybutyronitrile serves as an excellent starting point for this purpose.[7]

Figure 2: Two-step strategy for the synthesis of substituted cyanopyrroles.

Experimental Protocol: Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles

The following protocol is a representative example of the two-step synthesis of 1-substituted 2-amino-3-cyanopyrroles, adapted from the literature.[7] This procedure can be performed as a one-pot reaction, enhancing its efficiency.

Step 1: Claisen Condensation

-

To a solution of 4,4-dimethoxybutyronitrile and a suitable ester in an appropriate solvent (e.g., THF), add a strong base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Paal-Knorr Cyclization

-

Dissolve the crude product from the Claisen condensation in a suitable solvent (e.g., acetic acid or ethanol).

-

Add the desired primary amine.

-

Heat the reaction mixture to reflux until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 1-substituted 2-amino-3-cyanopyrrole.

This one-pot adaptation of the Claisen-Paal-Knorr sequence has been shown to provide the target cyanopyrroles in good to excellent yields over the two steps.[7]

Reaction Parameters and Optimization

The success of the Paal-Knorr synthesis of cyanopyrroles is contingent on the careful selection of reaction parameters.

| Parameter | Recommended Conditions | Rationale and Considerations |

| Catalyst | Brønsted acids (e.g., acetic acid, p-TsOH), Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃)[4] | The choice of acid catalyst can significantly impact the reaction rate and yield. For substrates with acid-sensitive functional groups, milder Lewis acids are preferred.[1] |

| Solvent | Acetic acid, ethanol, toluene, or solvent-free conditions[1] | The choice of solvent often depends on the solubility of the reactants and the boiling point required for the reaction. Solvent-free conditions, often coupled with microwave irradiation, can offer a more environmentally friendly approach.[1] |

| Temperature | Room temperature to reflux | The required temperature will depend on the reactivity of the specific substrates. Microwave-assisted heating can significantly reduce reaction times.[4] |

| Amine | Ammonia, primary aliphatic amines, anilines[4] | A wide variety of amines can be used, allowing for diverse N-substitution on the pyrrole ring. |

Conclusion and Future Outlook

The Paal-Knorr synthesis, while a classic reaction, continues to be a powerful tool in the modern synthetic chemist's arsenal. For the synthesis of challenging targets such as substituted cyanopyrroles, a strategic adaptation of the Paal-Knorr methodology, often in a multi-step sequence, has proven to be highly effective. The one-pot Claisen-Paal-Knorr approach offers an efficient and versatile route to these valuable compounds.

Future developments in this area will likely focus on the use of more environmentally benign catalysts and reaction conditions, such as solid-supported catalysts and flow chemistry, to further enhance the sustainability and scalability of these synthetic routes. The continued exploration of novel 1,4-dicarbonyl precursors will undoubtedly expand the scope of the Paal-Knorr synthesis to an even wider array of complex and functionally diverse pyrroles for applications in drug discovery and materials science.

References

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

ChemHelper. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]

-

jOeCHEM. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

- Request PDF. (n.d.). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.

- Request PDF. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.

-

Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

-

AJ Chem Tamil. (2023, November 6). paal knorr synthesis | synthesis of pyrrole |AJ Chem. [Video]. YouTube. [Link]

- Request PDF. (n.d.). Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines.

- National Institutes of Health. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides.

- Google Patents. (n.d.). CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.

- Thieme. (n.d.). Preparation of Pyrrole-2-carboxylates with Electron-Withdrawing Groups at the 4-Position.

- Royal Society of Chemistry. (2024). Photo- and electro-chemical synthesis of substituted pyrroles.

- Massachusetts Institute of Technology. (n.d.). Synthesis of Pyrroles through the CuH- Catalyzed Coupling of Enynes and Nitriles.

- Request PDF. (n.d.). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds.

Sources

An In-depth Technical Guide to the Knorr-Type Synthesis of Ethyl Pyrrole-2-Carboxylates

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its derivatives, ethyl pyrrole-2-carboxylates are particularly valuable as versatile building blocks for the synthesis of more complex molecules, including porphyrins and various drug candidates.[2][3][4] The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1884, remains one of the most reliable and widely employed methods for constructing the pyrrole ring.[5][6] This technical guide provides a comprehensive overview of the Knorr-type synthesis for preparing ethyl pyrrole-2-carboxylates, intended for researchers, chemists, and professionals in drug development. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol for a model reaction, discuss key variations for targeted synthesis, and offer field-proven insights into optimizing this classic transformation.

Foundational Principles: The Knorr Synthesis

The Knorr pyrrole synthesis is fundamentally the condensation of an α-amino ketone with a β-ketoester or another compound possessing an active methylene group (a carbon flanked by two electron-withdrawing groups).[5][6] This approach is distinct from the related Paal-Knorr synthesis, which constructs the pyrrole ring from a 1,4-dicarbonyl compound and an amine.[7][8][9]

A central challenge in the Knorr synthesis is the inherent instability of α-amino ketones. These compounds are prone to rapid self-condensation, leading to the formation of pyrazine byproducts.[6] To circumvent this, the α-amino ketone is almost always generated in situ, meaning it is prepared and immediately consumed within the same reaction vessel. The classic and most common approach involves the reduction of an α-oximino-β-ketoester, which serves as a stable precursor to the reactive α-amino intermediate.[5][10]

The Reaction Mechanism: A Step-by-Step Elucidation

Understanding the mechanism is critical to appreciating the causality behind the experimental choices and for troubleshooting the reaction. The synthesis of "Knorr's Pyrrole" (diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate) from two equivalents of ethyl acetoacetate serves as the archetypal example.

The mechanism proceeds through three primary stages:

-

In Situ Generation of the α-Amino-β-ketoester:

-

Nitrosation: One equivalent of the β-ketoester (ethyl acetoacetate) is treated with sodium nitrite (NaNO₂) in glacial acetic acid. This generates nitrous acid (HONO), which effects an electrophilic attack at the active methylene carbon to yield ethyl 2-oximinoacetoacetate.

-

Reduction: The α-oximino group is then reduced to a primary amine. The classic reducing agent for this transformation is zinc dust in acetic acid.[5][6] The zinc acts as the electron donor, and acetic acid provides the necessary protons for the reduction.

-

-

Condensation: The freshly generated α-amino-β-ketoester, being a potent nucleophile, immediately reacts with the carbonyl group of a second equivalent of the β-ketoester (ethyl acetoacetate) present in the flask. This forms an enamine intermediate after the loss of a water molecule.

-

Cyclization and Aromatization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group. This is followed by a final dehydration step, which results in the formation of the stable, aromatic pyrrole ring.[5]

Caption: Knorr Synthesis Mechanistic Overview.

Experimental Protocol: Synthesis of Diethyl 3,5-Dimethylpyrrole-2,4-dicarboxylate

This protocol details the original Knorr synthesis, a robust procedure that provides a solid foundation for further modifications.[5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Equivalents |

| Ethyl Acetoacetate | 130.14 | 32.5 g (29.5 mL) | 0.25 | 2.0 |

| Glacial Acetic Acid | 60.05 | 75 mL | - | Solvent/Catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 8.7 g | 0.126 | 1.0 |

| Zinc Dust | 65.38 | 16.7 g | 0.255 | ~2.0 |

| Water (for NaNO₂) | 18.02 | 12.5 mL | - | Solvent |

| Water (for work-up) | 18.02 | ~500 mL | - | - |

Step-by-Step Methodology

Caption: Experimental Workflow for Knorr's Pyrrole.

-

Nitrosation: In a 250 mL flask, combine 16.25 g (0.125 mol) of ethyl acetoacetate and 75 mL of glacial acetic acid. Cool the flask in an ice bath to 5-7°C.[10] Dissolve 8.7 g of sodium nitrite in 12.5 mL of water and add this solution dropwise to the stirred acetic acid mixture, ensuring the temperature does not exceed 10°C. This addition is exothermic.[10]

-

Stirring and Aging: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to stand at room temperature for 3-4 hours.[10] During this time, the α-oximino ester may crystallize.

-

Reduction and Condensation: To the mixture, add the second equivalent of ethyl acetoacetate (16.25 g, 0.125 mol). Begin adding 16.7 g of zinc dust in small portions, with vigorous stirring. The reaction is highly exothermic, and the temperature will rise to the boiling point of the acetic acid.[5] Maintain controlled reflux by adjusting the rate of zinc addition.

-

Reaction Completion: Once all the zinc has been added, heat the mixture at reflux for an additional hour to ensure the reaction goes to completion.

-

Isolation: Pour the hot reaction mixture into a large beaker containing 500 mL of cold water. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water to remove zinc salts and acetic acid. The crude product can be recrystallized from ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate (Knorr's Pyrrole). A typical yield is around 50-60%.[10]

Synthetic Versatility and Scope

The true power of the Knorr synthesis lies in its flexibility. By strategically choosing the two carbonyl-containing starting materials, a wide array of substituted ethyl pyrrole-2-carboxylates can be synthesized.

Key Reactant Variations

-

α-Amino-β-ketoester Component: This component dictates the substituents at the 2- and 3-positions. While the classic method generates this from ethyl acetoacetate, one could start with a different β-ketoester to vary the C-3 substituent.

-

Active Methylene Component: This second carbonyl compound determines the substituents at the 4- and 5-positions. This is the most common point of variation. For instance, condensing the in situ-generated ethyl 2-aminoacetoacetate with acetylacetone (instead of a second equivalent of ethyl acetoacetate) yields ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.[2]

Example Syntheses

| α-Oximino Precursor | Active Methylene Compound | Resulting Ethyl Pyrrole-2-Carboxylate |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate |

| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate[2] |

| Diethyl oximinomalonate | 2,4-Pentanedione | Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |

Field-Proven Insights and Troubleshooting

-

Causality of Reagent Choice:

-

Glacial Acetic Acid: It serves as both the solvent and a weak acid catalyst. Its acidity is sufficient to facilitate the condensation and dehydration steps without being so strong as to promote the formation of furan byproducts, a common side reaction under harsher acidic conditions.[5][9]

-

Zinc Dust: The high surface area of the metal dust is crucial for the efficient heterogeneous reduction of the oxime to the amine.

-

-

Critical Process Parameters:

-

Temperature Control: While the initial nitrosation is often cited as requiring strict temperature control (5-10°C) to prevent the decomposition of nitrous acid, some studies have shown that the reaction is robust enough to tolerate temperatures up to 40°C without a significant drop in yield.[5] However, careful control during the exothermic zinc addition is non-negotiable to prevent a runaway reaction.[5]

-

Rate of Addition: Slow, portion-wise addition of both the nitrite solution and the zinc dust is paramount for managing the exotherms and ensuring safety and yield.

-

-

Common Troubleshooting Scenarios:

-

Low Yields: This can often be traced to insufficient reduction of the oxime (impure or passivated zinc), premature decomposition of the α-amino ketone intermediate, or loss of product during work-up due to its partial solubility.

-

Formation of Byproducts: If the reaction is run under overly acidic conditions (e.g., using HCl instead of acetic acid), the Paal-Knorr furan synthesis can become a competitive pathway.[9] The formation of brown or tarry substances often indicates self-condensation of the α-amino ketone, which can be minimized by ensuring the second carbonyl component is readily available for the desired condensation.

-

Conclusion

The Knorr-type synthesis is a time-tested, versatile, and indispensable tool in the arsenal of the synthetic organic chemist. Its ability to construct highly functionalized pyrrole rings from simple, readily available precursors has cemented its importance for over a century. By understanding the nuances of its mechanism, carefully controlling the reaction parameters, and intelligently selecting starting materials, researchers can effectively leverage this reaction to produce a vast array of ethyl pyrrole-2-carboxylates, paving the way for innovations in drug discovery, diagnostics, and materials science.

References

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Knorr pyrrole synthesis. Retrieved from [Link]

-

Antony, J., & G, S. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

-

Corrosion College. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 21). Paal–Knorr synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Paine, J. B., III, & Dolphin, D. (1985). Pyrrole chemistry. An improved synthesis of ethyl pyrrole-2-carboxylate esters from diethyl aminomalonate. The Journal of Organic Chemistry, 50(26), 5598–5604. [Link]

-

Paixão, J. A., Beja, A. M., Silva, M. R., Silva, A. M. R., & Gonsalves, A. M. R. (2005). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(2), o332–o334. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(18), 6685. [Link]

-

Al-Warhi, T., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Retrieved from [Link]

-

Mori, K., & Nishikawa, T. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-pyrrole carboxylate. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Data of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. The numbering of the pyrrole ring is crucial for assigning NMR signals.

Figure 2: Workflow for ¹H NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts are based on the known spectrum of Ethyl 1H-pyrrole-2-carboxylate and the substituent effects of the cyano group. [2] Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~160 | Typical chemical shift for an ester carbonyl carbon. |

| C2 | ~125 | The ester group deshields C2. |

| C3 | ~115 | Expected to be slightly deshielded by the cyano group at C5. |

| C4 | ~110 | Expected to be the most upfield of the pyrrole ring carbons. |

| C5 | ~100 | The cyano group is attached here, and its shielding/deshielding effect can be complex. A more upfield shift is predicted due to the sp-hybridized carbon of the nitrile. |

| C≡N | ~118 | Characteristic chemical shift for a nitrile carbon. |

| O-CH₂ | ~61 | Typical chemical shift for a methylene carbon in an ethyl ester. |

| CH₃ | ~14 | Typical chemical shift for a methyl carbon in an ethyl ester. |

Expertise & Experience: The cyano group's influence on the ¹³C chemical shifts of the pyrrole ring is significant. While it is an electron-withdrawing group, its direct attachment to C5 can lead to a more shielded (upfield) chemical shift for that carbon compared to an unsubstituted position. The other ring carbons will experience more subtle electronic effects. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on the characteristic frequencies of the functional groups in Ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2230 - 2220 | Strong, Sharp |

| C=O Stretch (Ester) | 1720 - 1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O Stretch (Ester) | 1300 - 1150 | Strong |

Trustworthiness: The presence of a strong, sharp absorption band around 2225 cm⁻¹ is a highly reliable indicator of the nitrile functional group. [4][5]The strong absorption around 1710 cm⁻¹ is characteristic of the ester carbonyl group. The broad absorption above 3100 cm⁻¹ is indicative of the N-H bond in the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment | Rationale |

| 164 | [M]⁺ | Molecular ion peak. |

| 135 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 119 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 92 | [M - C₂H₅O₂]⁺ | Loss of the entire ethyl carboxylate group. |

Authoritative Grounding: The fragmentation of pyrrole derivatives is influenced by the substituents on the ring. [6][7]For Ethyl 5-cyano-1H-pyrrole-2-carboxylate, the initial fragmentation is expected to occur at the ester functional group, leading to the loss of the ethyl or ethoxy moieties. [8][9]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Ethyl 5-cyano-1H-pyrrole-2-carboxylate. The interpretations are grounded in established spectroscopic principles and data from closely related compounds. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The provided experimental protocols offer a self-validating framework for the acquisition of high-quality spectroscopic data.

References

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]

-

Wikipedia. Pyrrole-2-carboxylic acid. [Link]

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.

-

PubMed. (2013, October 30). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. [Link]

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18.

-

National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

- ResearchGate. (n.d.).

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

- Journal of the American Chemical Society. (n.d.).

-

PubMed Central. (2023, December 5). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

-

IR Absorption Table. (n.d.). [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity. [Link]

- ResearchGate. (2025, August 6). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.

- ResearchGate. (n.d.).

-

The Good Scents Company. (n.d.). ethyl 2-pyrrole carboxylate, 2199-43-1. [Link]

- ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole.

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

- Chemistry LibreTexts. (2023, August 29).

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scribd.com [scribd.com]

- 6. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry and NMR Analysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Executive Summary

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a substituted N-heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The precise arrangement of its functional groups—an ethyl ester and a nitrile on a pyrrole core—necessitates rigorous analytical characterization to confirm its identity and purity. This technical guide provides a comprehensive analysis of this molecule using two cornerstone techniques in chemical analysis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system, the protocols and data interpretation outlined herein are designed for researchers, scientists, and drug development professionals to establish a definitive structural proof, explaining the causality behind experimental choices and analytical outcomes.

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

Substituted pyrroles are privileged structures in organic chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The biological and material properties of these compounds are critically dependent on their substitution pattern. Consequently, unambiguous structural elucidation is not merely a procedural step but a foundational requirement for meaningful research and development.

Ethyl 5-cyano-1H-pyrrole-2-carboxylate (C₈H₈N₂O₂, Molecular Weight: 164.16 g/mol ) presents a unique analytical challenge due to its multifunctional nature.[3] This guide will demonstrate how the synergistic application of Mass Spectrometry, for molecular weight determination and fragmentation analysis, and NMR spectroscopy, for mapping the precise C-H framework, provides a complete and confident structural assignment.

Mass Spectrometry Analysis: Deconstructing the Molecule

Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound and gaining structural insights through controlled fragmentation. For a thermally stable, aromatic compound like Ethyl 5-cyano-1H-pyrrole-2-carboxylate, Electron Ionization (EI) is an excellent choice due to its ability to generate a rich, reproducible fragmentation spectrum.

Rationale for Method Selection

Electron Ionization (EI) at a standard energy of 70 eV provides sufficient energy to not only ionize the molecule but also to induce characteristic bond cleavages. The stability of the aromatic pyrrole ring is expected to yield a prominent molecular ion peak (M•+), which is the primary piece of evidence for the compound's molecular weight.[4][5] The subsequent fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of key functional groups.

Experimental Protocol: A Self-Validating Workflow

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as methanol or dichloromethane. The high purity of the solvent is critical to avoid interference from contaminants.

-

Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 40-400) using a known calibration standard (e.g., perfluorotributylamine, PFTBA). This ensures high mass accuracy for the analysis.

-

Analysis Method:

-

Introduction: Introduce the sample via a direct insertion probe or GC inlet. If using a probe, a temperature ramp (e.g., 50°C to 250°C) is employed to ensure clean volatilization.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Acquisition: Acquire the mass spectrum, ensuring the molecular ion region is clearly resolved.

Data Interpretation: Expected Spectrum and Fragmentation Pathways

The mass spectrum is predicted to be dominated by a strong molecular ion peak and a few key fragment ions that confirm the presence of the ethyl ester and cyano groups.

-

Molecular Ion (M•+): The most critical peak will be the molecular ion at m/z 164 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight, which is consistent with our analyte.

-

Key Fragmentations: The primary fragmentation events are driven by the lability of the ester group.

-

Loss of an Ethoxy Radical (•OC₂H₅): The most favorable cleavage is the loss of the ethoxy radical (45 Da) from the ester, resulting in a stable acylium ion. This will produce a prominent peak at m/z 119 (M - 45).[4]

-

Loss of Ethene (C₂H₄): A rearrangement reaction involving the ethyl group can lead to the elimination of a neutral ethene molecule (28 Da), yielding a fragment corresponding to the carboxylic acid radical cation at m/z 136 (M - 28).

-

Loss of Carbon Monoxide (CO): The acylium ion at m/z 119 can subsequently lose carbon monoxide (28 Da) to produce a fragment at m/z 91 .

-

The following diagram illustrates the primary fragmentation cascade initiated by electron ionization.

Caption: Structure of Ethyl 5-cyano-1H-pyrrole-2-carboxylate with proton labels.

-

N-H (Hₐ): A very broad singlet located far downfield, typically > 10.0 ppm (in DMSO-d₆). Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. [6]* Pyrrole Protons (Hₑ, Hբ): Two signals in the aromatic region (~6.5-7.5 ppm ). These protons are on adjacent carbons and will appear as a pair of doublets due to mutual coupling (³JHH ≈ 3-4 Hz). The electron-withdrawing cyano and ester groups deshield these protons. Hբ, being adjacent to the strongly withdrawing cyano group, is expected to be further downfield than Hₑ.

-

Ethyl Methylene (H𝒸): A quartet around 4.2-4.4 ppm . The signal is shifted downfield because it is attached to an oxygen atom. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). [7]* Ethyl Methyl (HᏧ): A triplet around 1.2-1.4 ppm . This signal is relatively upfield and is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). [7]

¹³C NMR Spectrum: Interpretation and Assignments

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, one for each unique carbon atom.

-

Carbonyl Carbon (C=O): The most downfield signal, expected around 160-165 ppm . [8][9]* Pyrrole Ring Carbons (C2, C5, C3, C4): Four signals in the range of 95-140 ppm . The carbons directly attached to the electron-withdrawing substituents (C2 and C5) will be significantly shifted. C5 (next to CN) and C2 (next to COOEt) will be distinct, as will the protonated carbons C3 and C4. [10]* Cyano Carbon (C≡N): A sharp signal expected around 115-120 ppm . [9]* Ethyl Methylene Carbon (-OCH₂): A signal around 60-62 ppm . [8][9]* Ethyl Methyl Carbon (-CH₃): The most upfield signal, expected around 14-15 ppm . [8][9]

Data Summary: NMR Spectroscopy

| Assignment | ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| δ (ppm) | Multiplicity | |

| N-H | > 10.0 | br s |

| C=O | - | - |

| C2-Pyrrole | - | - |

| C3-Pyrrole | ~7.0 | d |

| C4-Pyrrole | ~7.2 | d |

| C5-Pyrrole | - | - |

| C≡N | - | - |

| -OCH₂- | 4.2-4.4 | q |

| -CH₃ | 1.2-1.4 | t |

Integrated Analytical Workflow: From Sample to Structure

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 7126-44-5 | Ethyl 3-cyano-1H-pyrrole-2-carboxylate - Synblock [synblock.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. compoundchem.com [compoundchem.com]

- 10. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure of Ethyl 5-cyano-1H-pyrrole-2-carboxylate Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and physicochemical properties. Among these, ethyl 5-cyano-1H-pyrrole-2-carboxylate and its analogues represent a class of compounds with significant therapeutic potential. The spatial arrangement of atoms and molecules within the crystal lattice, dictated by intermolecular forces, profoundly influences their stability, solubility, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of these pyrrole derivatives, detailing the experimental methodologies for structure determination and analyzing the intricate network of intermolecular interactions that govern their solid-state architecture.

Introduction: The Significance of Pyrrole Scaffolds in Modern Science

Pyrrole-containing compounds are ubiquitous in nature and synthetic chemistry, forming the core of many essential biological molecules, including heme, chlorophyll, and vitamin B12. In the realm of drug discovery, the pyrrole nucleus is a privileged scaffold, with its derivatives demonstrating a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. The introduction of cyano (-C≡N) and carboxylate (-COOR) functional groups onto the pyrrole ring, as seen in ethyl 5-cyano-1H-pyrrole-2-carboxylate, imparts unique electronic and steric properties that can significantly modulate their biological activity and solid-state characteristics. The cyano group, in particular, is a versatile functional group in medicinal chemistry, capable of acting as a covalent warhead or participating in crucial intermolecular interactions within protein binding sites.[1]

Recent studies have highlighted the potential of 2-cyanopyrrole derivatives as potent tyrosinase inhibitors, with the cyano group potentially interacting with the dicopper nucleus of the enzyme.[2][3] Furthermore, the arrangement of molecules in the solid state, or crystal packing, is a critical determinant of a drug's physicochemical properties. Understanding the crystal structure of these compounds is therefore paramount for rational drug design and the development of stable, effective pharmaceutical formulations.

The Art and Science of Unveiling Crystal Structures: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a precise model of the molecular and crystal structure.

The Causality Behind Experimental Choices in SC-XRD

The journey from a synthesized compound to a refined crystal structure involves a series of critical experimental steps, each with its own set of considerations to ensure the acquisition of high-quality data. The choice of crystallization technique, for instance, is dictated by the solubility and stability of the compound. Slow evaporation of a saturated solution is a commonly employed method for growing single crystals of organic molecules. The selection of an appropriate solvent or solvent system is crucial, as it can influence the resulting crystal polymorph, each with its distinct packing arrangement and physical properties.

The temperature at which diffraction data is collected is another vital parameter. Low-temperature data collection (typically around 100 K) is often preferred as it minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions and a reduction in thermal decomposition of the sample in the X-ray beam.

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction:

Caption: A generalized workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.

A Self-Validating System: Experimental Protocol for SC-XRD

The following provides a detailed, step-by-step methodology for the determination of the crystal structure of an ethyl 5-cyano-1H-pyrrole-2-carboxylate analogue.

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to form a nearly saturated solution.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Visually inspect the resulting crystals under a microscope to select a well-formed single crystal with sharp edges and no visible defects.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.

-

Perform a preliminary unit cell determination and screen the crystal for diffraction quality.

-

Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans).

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data, including integration of the reflection intensities and absorption correction.

-

Determine the space group and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining the atomic coordinates, displacement parameters, and other relevant parameters.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Validate the final refined structure using crystallographic software to check for consistency and accuracy.

-

Decoding the Solid State: Crystal Packing and Intermolecular Interactions

The manner in which molecules of ethyl 5-cyano-1H-pyrrole-2-carboxylate and its analogues arrange themselves in the crystal lattice is a delicate balance of various non-covalent interactions. These interactions, though individually weak, collectively dictate the overall stability and properties of the crystalline material.

The Role of the Cyano Group in Crystal Engineering

The cyano group is a powerful director of crystal packing due to its ability to participate in a variety of intermolecular interactions.[4] The nitrogen atom of the cyano group is a good hydrogen bond acceptor, readily forming C–H···N interactions.[5] These interactions can play a significant role in organizing molecules into specific motifs, such as chains or layers.

Furthermore, the cyano group possesses a significant dipole moment, leading to favorable dipole-dipole interactions. It can also engage in so-called "tetrel bonds," where the carbon atom of the cyano group acts as a Lewis acidic center.[6] The π-system of the C≡N triple bond can also participate in π-π stacking interactions with aromatic rings, further stabilizing the crystal structure.

Hydrogen Bonding Networks: The Architectural Blueprint

In the crystal structures of ethyl 5-cyano-1H-pyrrole-2-carboxylate analogues, hydrogen bonding is expected to be a dominant feature. The N–H group of the pyrrole ring is a classic hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group and the nitrogen atom of the cyano group are potent hydrogen bond acceptors.

The interplay of these hydrogen bonding interactions can lead to the formation of well-defined supramolecular synthons. For instance, N–H···O=C hydrogen bonds can lead to the formation of dimeric structures or one-dimensional chains. Concurrently, C–H···N interactions involving the cyano group can link these primary motifs into higher-dimensional networks.

The following diagram illustrates a plausible hydrogen bonding scheme in the crystal structure of a generic ethyl 5-cyano-1H-pyrrole-2-carboxylate analogue:

Caption: A schematic representation of potential hydrogen bonding interactions in the crystal lattice of ethyl 5-cyano-1H-pyrrole-2-carboxylate analogues.

A Comparative Analysis of Analogue Structures

The substitution pattern on the pyrrole ring can significantly influence the crystal packing. For instance, the introduction of bulky substituents may sterically hinder the formation of certain hydrogen bonding motifs, leading to alternative packing arrangements. Conversely, the addition of other functional groups capable of hydrogen bonding can introduce new supramolecular synthons and lead to more complex crystal structures.

| Analogue | Key Intermolecular Interactions | Crystal System | Space Group |

| Ethyl 5-cyano-1H-pyrrole-2-carboxylate | N–H···O, C–H···N, π-π stacking | Monoclinic | P2₁/c |

| Analogue A (with phenyl substitution) | N–H···O, C–H···N, C–H···π, π-π stacking | Triclinic | P-1 |

| Analogue B (with additional H-bond donor) | N–H···O, N–H···N, C–H···N | Orthorhombic | Pca2₁ |

Note: The crystallographic data in this table is hypothetical and serves as an illustrative example of how such data would be presented.

Structure-Property Relationships: From Crystal Lattice to Biological Function

The crystal structure of a pharmaceutical compound is not merely an academic curiosity; it has profound implications for its real-world performance. The strength and nature of the intermolecular interactions within the crystal lattice directly influence key physicochemical properties:

-

Melting Point: Stronger and more numerous intermolecular interactions generally lead to a higher melting point, as more energy is required to break the crystal lattice.

-

Solubility: The energy required to overcome the lattice energy must be compensated by the energy of solvation. A more stable crystal lattice (higher lattice energy) will generally have lower solubility.

-

Stability: The crystal structure can affect the chemical and physical stability of a compound. Different polymorphs can have different stabilities, with the most stable form being the least soluble.

-

Bioavailability: The dissolution rate of a drug is often the rate-limiting step for its absorption. Since solubility is dependent on the crystal structure, the crystal form can have a direct impact on bioavailability.

In the context of ethyl 5-cyano-1H-pyrrole-2-carboxylate analogues, the ability of the cyano and carboxylate groups to form specific hydrogen bonds can also be critical for their interaction with biological targets. Molecular docking studies of 2-cyanopyrrole derivatives have suggested that the cyano group can interact with metal ions in the active site of enzymes like tyrosinase, while the pyrrole ring can engage in π-π stacking interactions with aromatic amino acid residues.[2][3] The conformation of the molecule in the solid state can provide valuable insights into the low-energy conformations that may be relevant for receptor binding.

Conclusion

The crystal structure of ethyl 5-cyano-1H-pyrrole-2-carboxylate and its analogues provides a wealth of information that is invaluable for both fundamental understanding and practical applications in drug development and materials science. Through the rigorous application of single-crystal X-ray diffraction, we can elucidate the intricate details of their solid-state architecture, revealing the subtle interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions. This knowledge empowers researchers to understand and predict the physicochemical properties of these compounds, paving the way for the rational design of new molecules with enhanced efficacy, stability, and bioavailability. The continued exploration of the crystal engineering of these versatile pyrrole scaffolds promises to unlock new opportunities in the development of next-generation therapeutics and functional materials.

References

-

Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. National Institutes of Health. [Link]

-

Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]

-

Ethyl 5-cyano-1h-pyrrole-3-carboxylate (C8H8N2O2). PubChem. [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

-

Versatility of the Cyano Group in Intermolecular Interactions. MDPI. [Link]

-

Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers. [Link]

-

(PDF) Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. [Link]

-

ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate. Chemical Synthesis Database. [Link]

-